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molecular formula C12H33ClO3Si4 B108594 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane CAS No. 18077-31-1

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Cat. No. B108594
M. Wt: 373.18 g/mol
InChI Key: MMWCHSBIWFYBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006176

Procedure details

Gamma-chloropropyltrichlorosilane (21.2 g., 0.1 mole) is dissolved in 200 ml. of dry ether and an ether slurry of (33.6g, 0.3 mole) sodium trimethylsilanoate, (CH3)3SiONa, is added in small portions. The mixture is allowed to stand for 12 hours and is then refluxed for an additional 3 hours. Filtration of the sodium chloride and removal of the ether from the filtrate leaves gamma-chloropropyltris-trimethylsiloxysilane.
Quantity
21.2 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium trimethylsilanoate
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
(CH3)3SiONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][Si:5](Cl)(Cl)Cl.[Si:9]([O:13][Na])([CH3:12])([CH3:11])[CH3:10]>CCOCC>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([O:13][Si:9]([CH3:12])([CH3:11])[CH3:10])([O:13][Si:9]([CH3:12])([CH3:11])[CH3:10])[O:13][Si:9]([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
ClCCC[Si](Cl)(Cl)Cl
Step Two
Name
sodium trimethylsilanoate
Quantity
33.6 g
Type
reactant
Smiles
Name
(CH3)3SiONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)O[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed for an additional 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtration of the sodium chloride and removal of the ether from the filtrate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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